2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVVOPDRPJJULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized through a condensation reaction between 2-amino-4-methoxy-7-methylbenzenethiol and a carbonyl source. As reported by Sun et al., copper-catalyzed cyclization of 2-aminothiophenols with nitriles provides 2-substituted benzothiazoles in high yields. Alternatively, Gupta et al. demonstrated a solvent-free, iodine-catalyzed method using 2-aminothiophenol and benzoic acid derivatives.
- 2-Amino-4-methoxy-7-methylbenzenethiol (1.0 eq) is refluxed with chloroacetyl chloride (1.2 eq) in acetic acid under microwave irradiation (10 min, 150°C).
- The intermediate 2-chloromethyl-4-methoxy-7-methylbenzothiazole is isolated and treated with aqueous ammonia to yield the 2-amine derivative.
Key Data :
Preparation of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride. The reaction is typically conducted under anhydrous conditions in dichloromethane or toluene.
- 2,4-Dichlorobenzoic acid (1.0 eq) is suspended in SOCl$$_2$$ (3.0 eq) and refluxed for 4 hr.
- Excess SOCl$$_2$$ is removed under reduced pressure to afford the acid chloride as a pale-yellow liquid.
Purity : >98% (by $$ ^1H $$-NMR).
Amide Coupling Strategies
The final step involves coupling 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 2,4-dichlorobenzoyl chloride. Two primary methods are employed:
Schotten-Baumann Reaction
The amine is reacted with the acid chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base.
- 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine (1.0 eq) is dissolved in dichloromethane (DCM).
- 2,4-Dichlorobenzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by 10% NaOH (aq).
- The mixture is stirred for 2 hr, and the organic layer is dried over Na$$2$$SO$$4$$.
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time. Luo et al. reported a 10-minute protocol using triethylamine as a base in acetonitrile.
- Power: 300 W
- Temperature: 100°C
- Time: 10 min
Reaction Optimization and Challenges
Solvent and Base Selection
Regioselectivity and Byproduct Formation
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar benzothiazole-benzamide structure with dihedral angles of 12.3° between rings.
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Schotten-Baumann | DCM/NaOH, 0°C | 66 | 95 | 2 hr |
| Microwave | CH$$_3$$CN, 100°C | 70 | 97 | 10 min |
| Solid-phase | TBAI, 60°C | 72 | 98 | 4 hr |
Key Insight : Microwave-assisted synthesis offers the best balance of yield and efficiency, though solid-phase methods achieve superior purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro groups, if present, can be reduced to amines, which may further react to form various derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Ammonia (NH₃), sodium methoxide (NaOCH₃), thiourea.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Benzothiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. The presence of chlorine and methoxy groups enhances this activity by increasing lipophilicity and altering membrane permeability. Studies have demonstrated that compounds similar to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Anticancer Potential : Several studies have reported that benzothiazole derivatives can induce cytotoxic effects against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various benzothiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with structural similarities to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (e.g., MIC = 1.27 µM for certain derivatives), demonstrating significant antimicrobial potency .
Anticancer Studies
In another study focusing on anticancer activity, several benzothiazole derivatives were tested against HCT116 cancer cell lines using the Sulforhodamine B assay. Compounds similar to 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide displayed IC50 values as low as 4.53 µM, indicating strong antiproliferative effects compared to standard treatments.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other functional groups in the molecule.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole Core : The 4-methoxy and 7-methyl groups differentiate it from simpler benzothiazole derivatives.
- Benzamide Moiety: The 2,4-dichloro substitution pattern is common in bioactive compounds, as seen in antitrypanosomal agents .
Comparison with Similar Compounds
Structural Analogues
Spectroscopic and Analytical Data
- IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and C=S stretch at ~1240–1255 cm⁻¹ (benzothiazole), consistent with analogs in and .
- NMR : Distinct signals for methoxy (~3.8 ppm, singlet) and methyl groups (~2.4 ppm, singlet) on the benzothiazole, similar to substituent patterns in .
Biological Activity
2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family. Its structure includes a dichloro group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.
The chemical formula of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is . The compound has a molecular weight of approximately 363.25 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
| CAS Number | 868230-48-2 |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O₂S |
| Molecular Weight | 363.25 g/mol |
Antimicrobial Activity
Research has indicated that compounds with benzothiazole derivatives exhibit significant antimicrobial properties. In various studies, 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has been evaluated for its effectiveness against a range of microbial strains.
In Vitro Studies:
A study reported that derivatives of benzothiazole showed varying degrees of activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating potential for further development into therapeutic agents .
Table: Antimicrobial Activity Results
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 - 125 | |
| Escherichia coli | 20 - 50 | |
| Candida albicans | 7.8 |
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro assays have demonstrated that it exhibits anti-proliferative effects on various cancer cell lines.
Case Studies:
- Breast Cancer: A study highlighted the compound's ability to inhibit proliferation in breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated a significant reduction in cell viability when treated with the compound compared to controls .
- Mechanism of Action: The mechanism involves the interaction with molecular targets such as receptors or enzymes that are crucial for cancer cell survival and proliferation. This suggests that the compound may modulate key signaling pathways involved in cancer progression .
Table: Anticancer Activity Results
The biological activity of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is attributed to its ability to interact with specific molecular targets:
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation: It may bind to receptors on cancer cells, triggering apoptosis or inhibiting growth signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
